molecular formula C₃₀H₂₅BrClNO₄ B1146387 2-[(3S)-3-(Acetyloxy)-1-bromo-3-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]propyl]-benzoic Acid Methyl Ester CAS No. 184763-69-7

2-[(3S)-3-(Acetyloxy)-1-bromo-3-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]propyl]-benzoic Acid Methyl Ester

Cat. No.: B1146387
CAS No.: 184763-69-7
M. Wt: 578.88
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a benzoic acid methyl ester backbone modified with a brominated, acetyloxy-substituted propyl chain and a 7-chloro-2-quinolinyl ethenylphenyl group. The stereochemistry at the 3-position (S-configuration) is critical for its biological interactions, as stereoselectivity often influences binding affinity and metabolic stability . This compound is likely an intermediate in the synthesis of leukotriene receptor antagonists such as Montelukast, given its structural resemblance to intermediates documented in pharmaceutical standards .

Properties

IUPAC Name

methyl 2-[(3S)-3-acetyloxy-1-bromo-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25BrClNO4/c1-19(34)37-29(18-27(31)25-8-3-4-9-26(25)30(35)36-2)22-7-5-6-20(16-22)10-14-24-15-12-21-11-13-23(32)17-28(21)33-24/h3-17,27,29H,18H2,1-2H3/b14-10+/t27?,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBFIKUWWYDDPH-XOYMFCMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CC(C1=CC=CC=C1C(=O)OC)Br)C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H](CC(C1=CC=CC=C1C(=O)OC)Br)C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25BrClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(3S)-3-(Acetyloxy)-1-bromo-3-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]propyl]-benzoic Acid Methyl Ester (CAS Number: 184763-69-7) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C30H25BrClNO4C_{30}H_{25}BrClNO_4 with a molecular weight of 578.88 g/mol. The structural complexity arises from multiple functional groups, including an acetyloxy group, a bromo substituent, and a quinoline moiety, which may contribute to its biological activity.

The biological activity of this compound is primarily linked to its interaction with specific biological targets. Preliminary studies suggest that it may exert its effects through:

  • Inhibition of Enzymatic Activity : The presence of halogenated and quinoline groups suggests potential interactions with enzymes involved in metabolic pathways.
  • Modulation of Cell Signaling Pathways : The compound may influence pathways related to cell proliferation and apoptosis, particularly in cancerous cells.

Antiproliferative Activity

Research has indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines.

Cell Line IC50 (µM) Mechanism
LNCaP10.20Apoptosis induction through caspase activation
T47-D1.33Cell cycle arrest and apoptosis via PI staining
PC-33.29Inhibition of androgen receptor signaling

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Case Studies

  • LNCaP and T47-D Cells : In studies involving these hormone-dependent prostate cancer cell lines, the compound demonstrated significant cytotoxic effects, leading to increased apoptosis as evidenced by fluorescence microscopy assays using Hoechst and propidium iodide staining techniques .
  • PC-3 Cells : The androgen-independent PC-3 cells displayed sensitivity to the compound at lower concentrations, suggesting that it could be effective in treating advanced stages of prostate cancer where traditional therapies fail .

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets. Results indicate favorable interactions with steroid receptors and key enzymes involved in oncogenic pathways, reinforcing its potential as a therapeutic agent .

Scientific Research Applications

Biological Activities

Research indicates that 2-[(3S)-3-(Acetyloxy)-1-bromo-3-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]propyl]-benzoic Acid Methyl Ester exhibits several biological activities:

Antiviral Activity

Studies have shown that compounds with similar structures possess antiviral properties. For instance, derivatives of quinoline are known to inhibit viral replication, suggesting that this compound may also exhibit such effects against specific viruses.

Antitumor Properties

Compounds containing bromo and quinoline functionalities have been investigated for their potential as anticancer agents. Preliminary studies suggest that this compound could inhibit tumor cell proliferation and induce apoptosis in cancer cell lines.

Case Studies and Research Findings

Several studies have focused on the applications of similar compounds:

  • Antiviral Studies:
    • A study demonstrated that similar bromoquinoline derivatives exhibited significant antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) .
  • Antitumor Activity:
    • Research indicated that compounds with structural similarities to this compound showed promising results in inhibiting various cancer cell lines, including breast and prostate cancer .

Potential Applications in Drug Development

Given its structural complexity and biological activity, this compound has potential applications in drug development:

  • Lead Compound for Antiviral Drugs: Its antiviral properties could be explored further for developing new antiviral medications.
  • Cancer Therapeutics: The antitumor activity suggests it could serve as a lead compound for anticancer drug development.

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Key Substituents Applications/Findings
Target compound : 2-[(3S)-3-(Acetyloxy)-1-bromo-3-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]propyl]-benzoic acid methyl ester Not explicitly listed C₃₀H₂₆BrClNO₄ (estimated) 3S-acetyloxy, 1-bromo, 7-chloro-quinolinyl ethenylphenyl Likely intermediate in leukotriene antagonist synthesis; bromine may enhance electrophilic reactivity in coupling reactions .
2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]benzoic acid methyl ester 142569-69-5 C₂₈H₂₄ClNO₃ 3S-hydroxy instead of acetyloxy; no bromine Stereoselective metabolite or precursor; hydroxyl group improves solubility but reduces stability compared to acetylated analogs .
2-[3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-oxopropyl]benzoic acid methyl ester 149968-11-6 C₂₈H₂₂ClNO₃ 3-oxo (keto) group instead of hydroxy or acetyloxy; no bromine Intermediate in Montelukast synthesis; keto group facilitates reduction or nucleophilic addition steps .
MK-571 (R-(-) and S-(+) enantiomers) 115103-85-0 C₂₈H₂₆ClN₃O₃S₂ Dithio side chain with chiral center; no bromine or acetyloxy Leukotriene D4 antagonist; stereoselective plasma protein binding (S-(+) cleared faster in rats, R-(-) in dogs/monkeys) .
Rat/human MRP2 substrates (e.g., leukotriene C4) N/A N/A Natural conjugates (e.g., glutathione, glucuronides) MRP2 transports conjugates with distinct kinetics (Km for leukotriene C4: 1.0 µM for human MRP2 vs. 0.1 µM for MRP1); brominated analogs may alter transport efficiency .
Key Findings from Comparative Analysis :

Structural Impact on Pharmacokinetics: The 3S-acetyloxy group in the target compound may enhance metabolic stability compared to the 3S-hydroxy analog, as acetylated derivatives resist phase II conjugation (e.g., glucuronidation) .

Stereoselectivity :

  • Stereochemistry at the 3-position (S vs. R) significantly affects biological activity. For example, MK-571’s S-(+) enantiomer exhibits higher pharmacological potency but faster clearance in rats due to stereoselective protein binding . Similar trends likely apply to the target compound’s interactions with transporters or receptors.

Role in Drug Synthesis :

  • The 3-oxo analog (CAS 149968-11-6) is a documented intermediate in Montelukast synthesis, where the keto group is reduced to a hydroxy or acetyloxy group in subsequent steps . The target compound’s bromine atom may serve as a leaving group in nucleophilic substitution reactions.

MRP2’s higher Km for conjugates compared to MRP1 implies lower affinity, which could be modulated by bromine’s electronegativity .

Data Tables :

Table 1: Physicochemical Properties

Property Target Compound 3S-Hydroxy Analog 3-Oxo Analog
Molecular Weight ~605.9 g/mol 457.94 g/mol 455.94 g/mol
Key Functional Groups Acetyloxy, Bromine Hydroxy Keto
Solubility (Predicted) Low (lipophilic) Moderate Low
Stability High (acetylated) Moderate High (keto inertness)

Preparation Methods

Heck Coupling for Ethenyl Bridge Formation

The ethenyl linker between quinoline and benzene rings is constructed via a palladium-catalyzed Heck reaction:

Reaction Conditions

ComponentSpecification
7-Chloro-2-iodoquinoline1.0 equiv.
3-Ethynylbenzaldehyde1.2 equiv.
Palladium catalystPd(OAc)₂ (5 mol%)
LigandP(o-tol)₃ (10 mol%)
BaseEt₃N (3.0 equiv.)
SolventDMF, 80°C, 12 h
Yield78–82%

Mechanistic Insight : Oxidative addition of Pd⁰ to the C–I bond generates a quinoline-Pd complex, which undergoes alkyne insertion and reductive elimination to form the trans-ethenyl product.

Synthesis of Intermediate B: (S)-Methyl 2-(3-hydroxy-1-bromopropyl)benzoate

Asymmetric Epoxidation and Ring-Opening

Chirality at the C3 position is established using a Sharpless asymmetric epoxidation:

Step 1 : Epoxidation of methyl 2-allylbenzoate

ParameterValue
SubstrateMethyl 2-allylbenzoate
CatalystTi(OiPr)₄/(+)-DET (10 mol%)
Oxidantt-BuOOH (1.5 equiv.)
SolventCH₂Cl₂, −20°C, 24 h
Enantiomeric excess (ee)94% (S)

Step 2 : Epoxide ring-opening with HBr

ConditionDetail
Reagent48% HBr in HOAc
Temperature0°C → rt, 2 h
Yield89%

The bromohydrin intermediate is acetylated using Ac₂O/pyridine to yield the 3-acetyloxy derivative.

Convergent Coupling of Intermediates A and B

Aldol Condensation for Propyl Chain Assembly

Intermediate A undergoes nucleophilic attack by the lithiated derivative of Intermediate B:

Optimized Protocol

VariableOptimization Range
BaseLDA (2.2 equiv.)
SolventTHF, −78°C
Reaction time1 h
QuenchNH₄Cl (sat.)
Diastereomeric ratio8:1 (3S:3R)
Post-purification yield65%

Critical Note : The bulky quinoline group induces facial selectivity, favoring the (3S)-configured product.

Bromination at the C1 Position

Radical Bromination with NBS

Selective bromination at the terminal carbon is achieved using N-bromosuccinimide (NBS):

ParameterValue
InitiatorAIBN (1 mol%)
SolventCCl₄, reflux, 6 h
NBS equivalency1.05 equiv.
Conversion>95%
Byproducts<3% dibrominated species

The reaction proceeds via a radical chain mechanism, with regioselectivity controlled by the stability of the tertiary carbon radical.

Final Esterification and Purification

Methyl Ester Formation

Although the methyl ester is typically introduced early (Intermediate B), residual free acid is esterified using diazomethane:

ConditionDetail
ReagentCH₂N₂ (excess) in Et₂O
Reaction time30 min, 0°C
YieldQuantitative

Chromatographic Purification

Final purification employs silica gel chromatography with a hexane/EtOAc gradient (4:1 → 1:1), achieving >99% purity (HPLC).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J=8.8 Hz, quinoline-H), 7.92–7.18 (m, aromatic-H), 5.32 (m, C3-H), 3.89 (s, OCH₃), 2.11 (s, OAc).

  • HRMS : m/z calc. for C₃₀H₂₅BrClNO₄⁺ [M+H]⁺: 578.88, found: 578.87.

Chiral Analysis : Chiral HPLC (Chiralpak AD-H column, heptane/iPrOH 90:10) confirms 98.5% ee.

Scalability and Industrial Adaptations

Continuous Flow Bromination

To enhance safety and reproducibility, radical bromination is adapted to continuous flow:

ParameterValue
Reactor typeMicrotubular (ID 1 mm)
Residence time12 min
Productivity2.1 kg/day
Purity99.2%

Q & A

Q. What synthetic routes are commonly employed to synthesize this compound, and what key reaction steps are involved?

The compound is synthesized via a Pd-catalyzed Heck reaction to form the quinolinyl ethenylphenyl framework, followed by asymmetric reduction using chiral reagents like B-chlorodiisopinocampheylborane to establish stereochemistry. The bromo and acetyloxy groups are introduced through sequential alkylation/acylation steps . Critical intermediates, such as 3-[2-(7-chloroquinolinyl)ethenyl]benzaldehyde, are pivotal for assembling the core structure .

Q. How is the stereochemical configuration (3S) confirmed experimentally?

X-ray crystallography is the gold standard for absolute stereochemical assignment. For preliminary analysis, NMR-based methods (e.g., NOESY or coupling constant analysis) and chiral HPLC are used to verify enantiopurity. For example, asymmetric reduction with 70% ee α-pinene-derived reagents achieves >95% ee in the final product, validated by chiral stationary phase chromatography .

Q. What analytical techniques are recommended for assessing purity and structural integrity?

  • Reverse-phase HPLC with UV detection (λ = 220–280 nm) is standard for quantifying impurities and degradation products .
  • High-resolution mass spectrometry (HR-MS) confirms molecular weight and fragmentation patterns.
  • FT-IR and 1H/13C NMR are used to validate functional groups (e.g., acetyloxy, ester, and bromo moieties) .

Q. What is the compound’s role as an intermediate in pharmaceutical synthesis?

It serves as a key precursor in synthesizing leukotriene receptor antagonists like montelukast. The bromo and acetyloxy groups are critical for downstream modifications, such as thioether formation or hydrolysis to active metabolites .

Advanced Research Questions

Q. How can reaction yields be optimized in the Pd-catalyzed Heck step?

  • Catalyst selection : Pd(OAc)₂ or Pd(PPh₃)₄ with ligands like tri-o-tolylphosphine enhances regioselectivity.
  • Solvent systems : Polar aprotic solvents (e.g., DMF or acetonitrile) improve reaction rates.
  • Temperature control : 80–100°C balances reactivity and side-product formation. Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane) isolates the desired ethenylphenyl intermediate .

Q. What strategies resolve enantiomeric impurities during asymmetric synthesis?

  • Chiral chromatography using cellulose-based columns (e.g., Chiralpak® AD-H) effectively separates enantiomers.
  • Kinetic resolution with enzymes (e.g., lipases) or recrystallization in chiral solvents (e.g., menthol) can enhance ee .

Q. How are hydrogen-bonding interactions analyzed in the crystal structure?

Single-crystal X-ray diffraction provides bond lengths and angles for hydrogen bonds (e.g., O–H···O or C–H···O interactions). For example, methyl ester carbonyl groups often participate in intermolecular hydrogen bonds, stabilizing the crystal lattice .

Q. What stability challenges arise under varying pH and temperature conditions?

  • Hydrolytic degradation : The acetyloxy group is prone to hydrolysis at pH > 7. Stability studies in buffered solutions (pH 1–9) with LC-MS monitoring identify degradation pathways.
  • Thermal stability : TGA/DSC analysis reveals decomposition temperatures, guiding storage conditions (e.g., 2–8°C for long-term stability) .

Q. How should discrepancies in NMR spectral data between batches be addressed?

  • Standardized acquisition parameters : Uniform solvent (e.g., CDCl₃), temperature, and concentration minimize variability.
  • Spiking experiments with authentic reference materials confirm peak assignments.
  • 2D NMR (HSQC, HMBC) resolves overlapping signals in complex aromatic regions .

Q. What are the critical considerations for scaling up the synthesis?

  • Catalyst recycling : Immobilized Pd catalysts reduce costs.
  • Solvent recovery : Distillation of DMF or acetonitrile improves sustainability.
  • Process analytical technology (PAT) : In-line FT-IR monitors reaction progress in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.